4-pyridin-3-ylbenzenesulfonyl Chloride
Description
4-Pyridin-3-ylbenzenesulfonyl chloride (hypothetical structure inferred from nomenclature) is a sulfonyl chloride derivative featuring a benzene ring substituted with a pyridin-3-yl group at the 4-position and a sulfonyl chloride (-SO₂Cl) functional group. Sulfonyl chlorides are highly reactive intermediates, widely used in organic synthesis for forming sulfonamides, sulfonate esters, and other derivatives. The pyridine moiety in such compounds enhances their utility in pharmaceuticals and agrochemicals due to its electron-withdrawing effects and ability to participate in hydrogen bonding .
Properties
Molecular Formula |
C11H8ClNO2S |
|---|---|
Molecular Weight |
253.71 g/mol |
IUPAC Name |
4-pyridin-3-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C11H8ClNO2S/c12-16(14,15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H |
InChI Key |
UPTJKAOUCRHACW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-pyridin-3-ylbenzenesulfonyl chloride (hypothetical) with structurally analogous sulfonyl chlorides and sulfonamides, based on available evidence:
Key Comparisons
Reactivity :
- Sulfonyl chlorides (e.g., 4-pyridinesulfonyl chloride) are more reactive than sulfonamides (e.g., 4-chloro-3-pyridinesulfonamide) due to the electrophilic chlorine atom, enabling nucleophilic substitution reactions. The trifluoromethyl group in 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride further enhances reactivity by withdrawing electron density .
- In contrast, sulfonamides like 4-chloro-3-pyridinesulfonamide are less reactive but serve as stable intermediates in drug design .
Structural Effects :
- Pyridine vs. Benzene Backbones : Pyridine-based sulfonyl chlorides (e.g., 4-pyridinesulfonyl chloride) exhibit greater polarity and hydrogen-bonding capacity compared to benzene analogs, influencing solubility and target binding in medicinal chemistry .
- Substituent Influence : Chlorine and trifluoromethyl groups (e.g., in 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride ) improve metabolic stability and bioavailability, critical for agrochemicals and CNS drugs .
Applications :
- Pharmaceuticals : Compounds like STF-118804 (with a pyridinylmethyl group) are used in cancer research, targeting specific enzymatic pathways .
- Agrochemicals : Fluorinated derivatives (e.g., 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride ) are valued for their resistance to environmental degradation .
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